[1,2,4]Triazolo[4,3-a]pyridine-5-thiol
Description
Chemical Identity:
[1,2,4]Triazolo[4,3-a]pyridine-5-thiol (CAS: 64943-35-7) is a heterocyclic compound with the molecular formula C₆H₅N₃S and a molecular weight of 151.189 g/mol. Its structure comprises a fused triazole and pyridine ring system, with a thiol (-SH) group at position 5 (Fig. 1). The InChI key is 1S/C6H5N3S/c10-6-3-1-2-5-8-7-4-9(5)6/h1-4,10H .
Synthesis and Applications:
Microwave-assisted synthesis has been employed to prepare derivatives of this compound, enabling efficient cyclization and functionalization. These derivatives exhibit antifungal activity against Stemphylium lycopersici, Fusarium oxysporum, and Botrytis cinerea at 100 µg/mL, with structure-activity relationship (SAR) studies guided by DFT calculations . Additionally, S-alkyl-substituted analogs demonstrate moderate antimicrobial activity against Staphylococcus aureus, with activity correlating to the length of the carbon chain in the alkyl group .
Properties
CAS No. |
64943-35-7 |
|---|---|
Molecular Formula |
C6H5N3S |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
1H-[1,2,4]triazolo[4,3-a]pyridine-5-thione |
InChI |
InChI=1S/C6H5N3S/c10-6-3-1-2-5-8-7-4-9(5)6/h1-4,8H |
InChI Key |
MSECGKFBHUUIDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S)N2C=NNC2=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-a]pyridine-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazole ring through a tandem reaction mechanism . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of [1,2,4]triazolo[4,3-a]pyridine-5-thiol may involve similar synthetic routes but optimized for scalability. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the reaction conditions can be fine-tuned to maximize yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Oxidation Reactions
The thiol group undergoes oxidation to form disulfides or sulfonic acids under controlled conditions. For example:
-
Disulfide formation :
This reaction occurs in the presence of mild oxidants like iodine or hydrogen peroxide. -
Sulfonic acid synthesis :
Strong oxidizing agents like nitric acid drive complete oxidation to sulfonic acids.
Cyclization and Rearrangement
The compound participates in cyclization reactions to form fused heterocycles:
Electrochemical Desulfurative Cyclization
Under electrochemical conditions, it reacts with isothiocyanates to form 3-amino- triazolopyridines. Key features include :
-
Substrate scope : Broad compatibility with aryl/alkyl isothiocyanates.
-
Conditions : Room temperature, no transition metals required.
-
Yield : 65–92% (gram-scale demonstrated).
Example :
Heterocyclic Rearrangement
In acidic media, triazolo[4,3-a]pyridinium-3-aminides undergo sigmatropic rearrangements to yield pyrido[1,2-b] triazepines .
Nucleophilic Substitution
The thiol group acts as a nucleophile in alkylation/arylation reactions:
| Reaction Type | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Phenacyl bromide | Triazolothiadiazines | 75–85% | |
| Arylation | 3,4-Dichlorobenzyl chloride | 1-(3,4-Dichlorobenzyl)triazolethiones | 82% |
Mechanism :
Condensation Reactions
The thiol group condenses with carbonyl compounds to form thiosemicarbazides or thiazolidinones :
Thiosemicarbazide Formation
Reaction with arylidene malononitrile yields triazolidine-3-thiones:
Yield : 89–91% under reflux conditions .
Reduction Reactions
The thiol group can be reduced to thioethers or thiolanes using agents like LiAlH₄ or Raney nickel.
Interaction with Isothiocyanates
Reaction with trimethylsilyl isothiocyanate (TMS-NCS) under catalysis by sulfamic acid produces 5-substituted phenyl-1,2,4-triazole-3-thiones :
Conditions : Reflux in ethanol, 6–8 hours.
Yield : 85–95% for derivatives with electron-withdrawing groups.
Cross-Coupling Reactions
Palladium-catalyzed coupling with hydrazides forms triazolopyridine derivatives :
Catalyst : Pd(OAc)₂/PPh₃.
Conditions : Microwave irradiation, 120°C, 30 minutes.
Yield : 70–88%.
Deprotonation
In alkaline media, the thiol group deprotonates to form thiolate ions, enhancing reactivity toward electrophiles .
Cyclization in Basic Media
Thiosemicarbazides derived from the compound cyclize in NaOH/EtOH to yield triazolethiones :
Example :
Critical Analysis of Reaction Scope
| Reaction Class | Limitations | Advantages |
|---|---|---|
| Electrochemical | Requires specialized equipment | Metal-free, high functional-group tolerance |
| Palladium-Catalyzed | Sensitive to steric hindrance | Scalable, high yields |
| Condensation | Limited to activated carbonyl compounds | Rapid access to diverse heterocycles |
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]triazolo[4,3-a]pyridine-5-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its derivatives have been evaluated for their ability to inhibit kinases and other enzymes, making it a valuable tool in biochemical studies .
Medicine
In medicinal chemistry, [1,2,4]triazolo[4,3-a]pyridine-5-thiol and its derivatives are investigated for their potential as therapeutic agents. They have shown promise in the treatment of various diseases, including cancer, due to their ability to inhibit specific molecular targets .
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties. Its applications range from the creation of advanced polymers to the development of agrochemicals with improved efficacy .
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-a]pyridine-5-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Key Structural Analogues and Properties
Antifungal and Antimicrobial Activity :
- The thiol group at C5 in [1,2,4]Triazolo[4,3-a]pyridine-5-thiol enhances hydrogen bonding with fungal targets, as shown in SAR studies .
- S-alkylation (e.g., methyl, ethyl chains) increases lipophilicity, improving membrane penetration and activity against S. aureus .
- Triazolopyrimidin-7-ones exhibit broader antimicrobial spectra due to their pyrimidinone core, which mimics nucleic acid precursors .
CNS and Anticonvulsant Activity :
- Tetracyclic thieno-triazolo-isoquinolines demonstrate weak anticonvulsant activity (20–40% inhibition in PTZ models), highlighting the need for structural optimization .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | LogP | PSA (Ų) | Solubility |
|---|---|---|---|
| [1,2,4]Triazolo[4,3-a]pyridine-5-thiol | 1.60* | 30.19 | Low (polar aprotic solvents) |
| 3-Ethyl-5-methyl derivative | 1.60 | 30.19 | Moderate in DMSO |
| Triazolopyrimidin-7-ones | 2.1–3.5 | 45–60 | Variable |
*Predicted using ChemAxon MarvinSketch .
Q & A
Q. What are the key structural and functional features of [1,2,4]Triazolo[4,3-a]pyridine-5-thiol?
The compound consists of a fused triazole and pyridine ring system with a thiol (-SH) group at position 4. Its molecular formula is C₆H₅N₃S (molecular weight: 151.19 g/mol). The thiol group enhances reactivity in nucleophilic substitutions and metal coordination, while the triazole ring contributes to hydrogen bonding and π-π stacking interactions with biological targets .
Q. What synthetic methodologies are commonly employed to prepare [1,2,4]Triazolo[4,3-a]pyridine-5-thiol derivatives?
Two primary approaches are:
- Oxidative cyclization : BTIB ([Bis(trifluoroacetoxy)iodo]benzene)-catalyzed intramolecular cyclization of hydrazones derived from pyridine precursors .
- Multi-step functionalization : Starting with diethyl oxalate and ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one), followed by hydrazine treatment and thiolation using phosphorus oxychloride (POCl₃) or Lawesson’s reagent .
Q. How are synthesized derivatives characterized for structural confirmation?
Key techniques include:
- Spectroscopy : ¹H/¹³C NMR for proton/carbon assignments, IR for thiol (-SH) stretching (2500–2600 cm⁻¹), and UV-vis for electronic transitions .
- Chromatography : HPLC for purity assessment (e.g., >95% purity threshold) .
- Elemental analysis : Quantitative determination of C, H, N, and S .
Advanced Research Questions
Q. How can synthetic yields be optimized for triazolopyridine-thiol derivatives?
Yield optimization strategies include:
- Catalyst selection : BTIB improves cyclization efficiency (yields up to 85%) compared to traditional iodine-based catalysts .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity in thiolation steps .
- Temperature control : Slow addition of hydrazine at 0–5°C minimizes side reactions during intermediate formation .
Q. How can researchers resolve contradictions in spectral data for triazolopyridine derivatives?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
- Computational validation : Density Functional Theory (DFT) calculations predict NMR chemical shifts, aiding peak assignment .
- X-ray crystallography : Provides definitive confirmation of regiochemistry in ambiguous cases (e.g., thiadiazole vs. oxadiazole fusion) .
Q. What pharmacological mechanisms are hypothesized for triazolopyridine-thiol derivatives?
- Antifungal activity : Molecular docking studies suggest inhibition of 14-α-demethylase lanosterol (PDB: 3LD6), a key enzyme in ergosterol biosynthesis. Thiol groups may coordinate with the enzyme’s heme iron .
- Antimicrobial potential : Derivatives with electron-withdrawing substituents (e.g., -Cl, -CF₃) exhibit enhanced MIC values against Staphylococcus aureus (MIC: 2–8 µg/mL) .
Q. How do substituent patterns influence the compound’s bioactivity?
Q. What analytical methods are critical for assessing purity and stability?
Q. How can researchers address solubility challenges in biological assays?
- Co-solvents : Use DMSO (≤5% v/v) for in vitro studies to maintain solubility without cytotoxicity .
- Prodrug strategies : Synthesize phosphate or acetate esters to enhance aqueous solubility .
Methodological Challenges and Solutions
Q. What are alternative routes to diversify the triazolopyridine scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
